molecular formula C6H10O2 B13953546 1,5-Hexadiene-2,3-diol CAS No. 224294-66-0

1,5-Hexadiene-2,3-diol

Cat. No.: B13953546
CAS No.: 224294-66-0
M. Wt: 114.14 g/mol
InChI Key: PSTBYXSYWMQNJV-UHFFFAOYSA-N
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Description

1,5-Hexadiene-2,3-diol is an organic compound with the molecular formula C6H10O2. It is a colorless liquid that is soluble in water and organic solvents. This compound contains two hydroxyl groups and two double bonds, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Hexadiene-2,3-diol can be synthesized through various methods. One common method involves the pinacol coupling reaction of acrolein. In this reaction, acrolein is reduced using a metal catalyst such as magnesium to form the desired diol .

Industrial Production Methods

In industrial settings, this compound is produced through the catalytic hydrogenation of 1,5-hexadiene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

1,5-Hexadiene-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl groups with halogens.

Major Products Formed

    Oxidation: The major products are aldehydes or ketones.

    Reduction: The major products are saturated alcohols.

    Substitution: The major products are halogenated compounds.

Scientific Research Applications

1,5-Hexadiene-2,3-diol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Hexadiene-2,3-diol involves its ability to undergo various chemical reactions due to the presence of hydroxyl groups and double bonds. These functional groups allow it to participate in oxidation, reduction, and substitution reactions, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Hexadiene-2,3-diol is unique due to the specific positioning of its hydroxyl groups and double bonds, which allows it to undergo a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

224294-66-0

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

hexa-1,5-diene-2,3-diol

InChI

InChI=1S/C6H10O2/c1-3-4-6(8)5(2)7/h3,6-8H,1-2,4H2

InChI Key

PSTBYXSYWMQNJV-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(=C)O)O

Origin of Product

United States

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